molecular formula C18H22ClN3O2 B14922747 1-[(2-chlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide

1-[(2-chlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14922747
M. Wt: 347.8 g/mol
InChI Key: XXJKYNPJNMCATR-UHFFFAOYSA-N
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Description

1-[(2-chlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It features a pyrazole ring, a chlorophenoxy group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the chlorophenoxy group: This step involves the reaction of the pyrazole intermediate with 2-chlorophenol in the presence of a base.

    Introduction of the cyclohexyl group: The final step involves the reaction of the intermediate with 4-methylcyclohexylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(2-chlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide
  • 1-[(2-chlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

1-[(2-chlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group, in particular, may enhance its stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C18H22ClN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

1-[(2-chlorophenoxy)methyl]-N-(4-methylcyclohexyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H22ClN3O2/c1-13-6-8-14(9-7-13)20-18(23)16-10-11-22(21-16)12-24-17-5-3-2-4-15(17)19/h2-5,10-11,13-14H,6-9,12H2,1H3,(H,20,23)

InChI Key

XXJKYNPJNMCATR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl

Origin of Product

United States

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